2-[(3-Bromopyridin-2-yl)amino]ethanol
Overview
Description
2-[(3-Bromopyridin-2-yl)amino]ethanol is a chemical compound with the molecular formula C7H9BrN2O and a molecular weight of 217.07 g/mol It is characterized by the presence of a bromine atom attached to a pyridine ring, which is further connected to an aminoethanol group
Mechanism of Action
Target of Action
Mode of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[(3-Bromopyridin-2-yl)amino]ethanol . These factors can include pH, temperature, and the presence of other molecules, among others.
Biochemical Analysis
Biochemical Properties
Similar compounds have been known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Molecular Mechanism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromopyridin-2-yl)amino]ethanol typically involves the bromination of 2-aminopyridine followed by subsequent reactions to introduce the ethanol group. One common method involves the bromination of 2-aminopyridine using bromine in acetic acid, followed by neutralization and purification steps . The resulting 3-bromo-2-aminopyridine can then be reacted with ethylene oxide under basic conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromopyridin-2-yl)amino]ethanol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The aminoethanol group can undergo oxidation to form corresponding aldehydes or acids, and reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce corresponding alcohols, aldehydes, acids, or amines .
Scientific Research Applications
2-[(3-Bromopyridin-2-yl)amino]ethanol has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-bromopyridine: Similar in structure but lacks the ethanol group.
2-Amino-6-bromopyridine: Similar in structure but with the amino group at a different position.
2-Amino-3-bromopyridine: Another structural isomer with different reactivity.
Uniqueness
2-[(3-Bromopyridin-2-yl)amino]ethanol is unique due to the presence of both the bromine atom and the aminoethanol group, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-[(3-bromopyridin-2-yl)amino]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c8-6-2-1-3-9-7(6)10-4-5-11/h1-3,11H,4-5H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJLBUBYEVDLGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCCO)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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